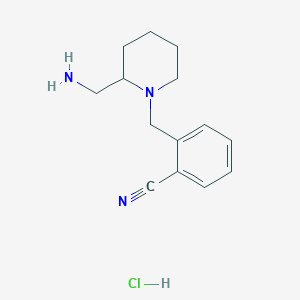2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
CAS No.: 1353987-15-1
Cat. No.: VC8069428
Molecular Formula: C14H20ClN3
Molecular Weight: 265.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353987-15-1 |
|---|---|
| Molecular Formula | C14H20ClN3 |
| Molecular Weight | 265.78 g/mol |
| IUPAC Name | 2-[[2-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C14H19N3.ClH/c15-9-12-5-1-2-6-13(12)11-17-8-4-3-7-14(17)10-16;/h1-2,5-6,14H,3-4,7-8,10-11,16H2;1H |
| Standard InChI Key | XLXAHKSKQLIRIC-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CN)CC2=CC=CC=C2C#N.Cl |
| Canonical SMILES | C1CCN(C(C1)CN)CC2=CC=CC=C2C#N.Cl |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 2-((2-(aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride involves multi-step organic reactions, typically starting with the functionalization of piperidine or benzonitrile precursors. Key steps include:
-
Methylation: Analogous to methods described in patent WO2016139677A1 , dimethyl sulfate (DMS) is often employed as a methylating agent. For example, methylation of intermediates like 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (compound of formula-4) with DMS in the presence of a base yields N-methylated derivatives .
-
Nucleophilic Substitution: Reaction of chlorinated intermediates with (R)-piperidin-3-amine or its salts introduces the aminomethyl-piperidine moiety .
-
Salt Formation: Treatment with HCl sources (e.g., methanol-HCl or dry HCl gas) converts the free base into the hydrochloride salt .
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀ClN₃ | |
| Molecular Weight | 265.78 g/mol | |
| SMILES | Cl.NCC1CCN(CC1)CC2=C(C#N)C=CC=C2 | |
| InChI Key | SBEINVPPOGNGPP-UHFFFAOYSA-N |
The crystalline structure of related compounds, such as 2-((4-(aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, has been confirmed via PXRD, showing characteristic peaks indicative of a stable lattice .
Physicochemical Properties
Solubility and Stability
-
Solubility: The hydrochloride salt enhances water solubility compared to the free base. Analogous compounds exhibit solubility in polar solvents like methanol, ethanol, and dichloromethane .
-
Stability: Stable under inert atmospheres at room temperature but sensitive to prolonged exposure to moisture or elevated temperatures .
Spectroscopic Data
-
IR Spectroscopy: Stretching vibrations for nitrile (C≡N) groups appear near 2240 cm⁻¹, while N-H stretches from the aminomethyl group are observed around 3300 cm⁻¹ .
-
NMR: ¹H NMR spectra of analogs show signals for piperidine protons (δ 1.5–3.5 ppm), aromatic benzonitrile protons (δ 7.4–8.0 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear gloves and protective clothing |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in well-ventilated areas |
Comparative Analysis with Structural Analogs
Positional Isomers
Pharmacologically Active Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume